Eplerenone is a synthetic compound classified as a mineralocorticoid receptor antagonist. It is chemically identified as 9,11α-epoxy-7α-methoxycarbonyl-3-oxo-17α-pregn-4-ene-21,17-carbolactone, with the molecular formula and a molecular weight of approximately 414.50 g/mol. Eplerenone is an odorless, white to off-white crystalline powder that exhibits very low solubility in water, which is largely independent of pH . It is primarily used in the management of hypertension and heart failure, functioning by blocking the effects of aldosterone, a hormone that can increase blood pressure by promoting sodium retention and potassium excretion .
In terms of metabolism, eplerenone is primarily processed by the cytochrome P450 enzyme CYP3A4 in the liver, leading to several inactive metabolites such as 6β-OH-Eplerenone and 21-OH-Eplerenone . The metabolic pathway emphasizes the compound's relatively short half-life of approximately 4 to 6 hours and its elimination predominantly via urine (67%) and feces (32%) .
Eplerenone exhibits selective antagonistic activity at mineralocorticoid receptors, which are involved in regulating blood pressure and electrolyte balance. By blocking aldosterone from binding to these receptors, eplerenone effectively reduces blood volume and lowers blood pressure without significantly affecting androgen or progesterone receptors . This selectivity contributes to its therapeutic profile, making it a preferred option for patients who may experience adverse effects from less selective agents like spironolactone.
The synthesis of eplerenone typically involves several key steps:
This multi-step synthesis highlights the complexity involved in producing high-purity eplerenone while minimizing side reactions that can lead to impurities.
Eplerenone is primarily utilized in clinical settings for:
Additionally, it may be explored for use in conditions associated with hyperaldosteronism due to its mechanism of action.
Eplerenone's metabolism is significantly influenced by other substances that affect CYP3A4 activity. Concomitant use with strong CYP3A4 inhibitors like ketoconazole or itraconazole can lead to increased plasma levels of eplerenone, raising the risk of adverse effects such as hyperkalemia (elevated potassium levels) and hypotension . Furthermore, interactions with other potassium-sparing diuretics or potassium supplements can exacerbate these risks.
Eplerenone shares similarities with other mineralocorticoid receptor antagonists but possesses unique characteristics that differentiate it from these compounds. Below are some similar compounds for comparison:
| Compound | Affinity for Mineralocorticoid Receptor | Additional Receptor Activity | Unique Features |
|---|---|---|---|
| Spironolactone | High | Androgen, Progesterone | Non-selective; more potent antimineralocorticoid action |
| Canrenone | Moderate | Androgen | Active metabolite of spironolactone |
| Finerenone | Selective | Minimal | Newer agent with additional anti-inflammatory properties |
| Aldosterone | High | None | Natural hormone; promotes sodium retention |
Eplerenone stands out due to its selectivity for mineralocorticoid receptors with minimal interaction with androgen and progesterone receptors, making it less likely to cause hormonal side effects compared to spironolactone . Additionally, its unique chemical structure contributes to its distinctive pharmacological profile.
Deuterium incorporation into Eplerenone-d3 typically targets the methyl ester group at the C-7 position of the steroid skeleton, replacing three hydrogen atoms with deuterium to form a CD₃ moiety. This is achieved through nucleophilic substitution reactions using deuterated methanol (CD₃OD) under controlled acidic or basic conditions. For instance, esterification of the intermediate (7α,11α,17α)-11-hydroxy-7α-carboxylic acid with CD₃OD in the presence of thionyl chloride facilitates the introduction of the CD₃ group while preserving the stereochemical integrity of the steroid core [1] [3]. Alternative approaches involve deuterium exchange at late-stage intermediates to minimize isotopic dilution, ensuring ≥99.9% isotopic purity as validated by high-resolution mass spectrometry (HRMS) [2].
The synthesis of Eplerenone-d3 relies on intermediates shared with the parent compound, modified to accommodate deuterium labeling:
The construction of Eplerenone-d3’s tetracyclic steroid framework involves Michael addition and aldol condensation to establish the A and B rings. For example, the conjugate addition of a cyanide ion to Δ⁹(¹¹)-canrenone (3) under Nagata hydrocyanation conditions forms the 7α-cyano derivative (4), which is subsequently hydrolyzed to the carboxylic acid. Deuterium labeling does not perturb these steps, as the CD₃ group is introduced post-cyclization [1].
Epoxidation of the (7α,17α)-9(11)-enestermidate (7) with hydrogen peroxide in dichloromethane yields the 9α,11α-epoxide ring, a hallmark of Eplerenone-d3’s structure. This reaction proceeds via a concerted electrophilic addition mechanism, with disodium hydrogen phosphate buffering the medium to prevent acid-catalyzed epoxide ring opening. The deuterated methyl ester remains inert during this step, ensuring structural fidelity [1] [4].
Crude Eplerenone-d3 is purified through sequential recrystallization from ethanol and 2-butanone, removing non-deuterated contaminants (e.g., 7β-epimers) and regioisomeric byproducts (e.g., 11(12)-enestermidate). High-performance liquid chromatography (HPLC) with a C18 stationary phase and acetonitrile/water mobile phase achieves final purity ≥99.5%, as confirmed by ultraviolet detection at 242 nm [1] [2].
Table 1: Key Analytical Data for Eplerenone-d3
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₄H₂₇D₃O₆ | HRMS [3] |
| Isotopic Purity | 99.9% | LC-ESI-HRMS [2] |
| ¹³C NMR (CD₃) | δ 52.1 (q, ²JCD = 19 Hz) | ¹³C NMR [3] |
Eplerenone-d3 exhibits distinctive nuclear magnetic resonance characteristics that facilitate its identification and quantification as an internal standard. The compound demonstrates specific deuterium incorporation at the methyl ester position, which provides unique spectroscopic signatures essential for analytical applications [1].
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Nuclear magnetic resonance spectroscopy of Eplerenone-d3 was performed using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent at 600 MHz frequency [1]. The most characteristic feature of the deuterated analog is the absence of the typical methyl ester proton signal at approximately 3.05 ppm, which is replaced by a significantly reduced signal due to deuterium substitution. This deuterium incorporation occurs specifically at the 7-position methyl ester group, resulting in the formation of a trideuteromethyl ester (-CD3) functional group [2] [3].
| NMR Parameter | Value | Significance |
|---|---|---|
| Solvent System | DMSO-d6 | Optimal deuterated solvent for steroid analysis |
| Operating Frequency | 600 MHz | High-resolution spectroscopic analysis |
| Key Deuterated Position | Methyl ester group (CD3) | Primary site of isotopic labeling |
| Chemical Shift | 3.05 ppm (reduced) | Characteristic deuterium effect |
| Multiplicity | Singlet | Unchanged coupling pattern |
| Deuterium Content | 99% atom D | High isotopic purity |
The nuclear magnetic resonance spectrum confirms the structural integrity of the steroid backbone while demonstrating the successful incorporation of deuterium atoms. The characteristic steroid proton signals remain intact, including the olefinic proton at approximately 5.69 ppm and the various methylene and methine protons throughout the steroid framework [1].
Deuterium Nuclear Magnetic Resonance (2H NMR) Considerations
The deuterium incorporation can be further confirmed through deuterium nuclear magnetic resonance spectroscopy, where the deuterated methyl ester group would appear as a distinct signal. This technique provides additional confirmation of the isotopic labeling pattern and the degree of deuterium incorporation [2] [3].
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural characterization of Eplerenone-d3. The compound exhibits characteristic mass spectral behavior under electrospray ionization conditions, yielding distinct fragmentation patterns that facilitate identification and quantification [1] [4].
Electrospray Ionization Mass Spectrometry (ESI-MS)
Under positive electrospray ionization conditions, Eplerenone-d3 produces a characteristic molecular ion peak at m/z 418.23, representing the protonated molecular ion [M+H]+. This represents a mass increase of 3.0 Da compared to the unlabeled Eplerenone due to the incorporation of three deuterium atoms [1] [4].
| Mass Spectral Parameter | m/z Value | Assignment | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 418.23 | [M+H]+ (monoisotopic) | 100% |
| Isotope Peak | 419.24 | [M+H+1]+ | 20% |
| Isotope Peak | 420.25 | [M+H+2]+ | 4% |
| Major Fragment | 383.33 | [M+H-H2O]+ | High |
Fragmentation Patterns and Mass Spectral Behavior
The fragmentation behavior of Eplerenone-d3 under collision-induced dissociation conditions follows predictable patterns characteristic of steroid compounds. The primary fragmentation pathway involves the loss of water (H2O, -18 Da) from the molecular ion, yielding a prominent fragment at m/z 383.33 [4] [5].
Additional fragmentation pathways include:
High-Resolution Mass Accuracy
The high-resolution mass spectrometry data demonstrates excellent mass accuracy, with the observed molecular ion mass of 418.23 Da closely matching the theoretical exact mass of 418.2355 Da for the deuterated analog. This level of accuracy is essential for unambiguous identification and quantification in complex biological matrices [6] [4].
The high-performance liquid chromatography behavior of Eplerenone-d3 has been extensively characterized across various chromatographic conditions. The compound demonstrates consistent retention characteristics that are suitable for its application as an internal standard in quantitative analytical methods [7] [8].
Reversed-Phase HPLC Conditions
Under typical reversed-phase chromatographic conditions, Eplerenone-d3 exhibits a characteristic retention time of approximately 5.137 minutes when analyzed using standard C18 stationary phases. The compound shows excellent peak symmetry and resolution, with tailing factors consistently below 2.0, indicating optimal chromatographic performance [1] [7].
| Chromatographic Parameter | Typical Value | Range |
|---|---|---|
| Retention Time | 5.137 min | 5.0-5.5 min |
| Peak Symmetry (Tailing Factor) | 1.82 | 1.5-2.0 |
| Theoretical Plates | 5,954 | >5,000 |
| Resolution (from unlabeled) | >2.0 | >1.5 |
| Capacity Factor (k') | 4.2 | 3.5-5.0 |
Mobile Phase Optimization
The optimal mobile phase composition for Eplerenone-d3 analysis typically consists of acetonitrile and water in various proportions, with the most common ratio being 50:50 (v/v). Buffer systems including ammonium acetate, triethylammonium phosphate, and tetrabutylammonium hydrogen sulfate have been successfully employed to enhance peak shape and reproducibility [7] [9] [10].
Column Selection and Performance
Multiple C18 column types have been evaluated for Eplerenone-d3 analysis, including:
The compound demonstrates consistent retention behavior across these different stationary phases, with minor variations in retention time primarily attributed to differences in column dimensions and particle size [7] [11].
Temperature Effects on Retention
Column temperature optimization studies have shown that Eplerenone-d3 retention is moderately temperature-dependent, with retention times decreasing approximately 2-3% per degree Celsius increase in column temperature. Optimal analytical performance is typically achieved at temperatures between 25-30°C [9] [10].
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides enhanced sensitivity and specificity for Eplerenone-d3 analysis. The compound exhibits characteristic fragmentation patterns under collision-induced dissociation conditions that are essential for multiple reaction monitoring applications [4] [12].
Multiple Reaction Monitoring (MRM) Transitions
The primary MRM transition for Eplerenone-d3 quantification utilizes the molecular ion at m/z 418.23 as the precursor ion, with the primary product ion at m/z 383.33 resulting from neutral loss of water. This transition provides optimal sensitivity and specificity for quantitative analysis [4] [12].
| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation | Collision Energy (eV) |
|---|---|---|---|
| 418.23 | 383.33 | Loss of H2O (-18) | 25 |
| 418.23 | 365.32 | Loss of 2H2O (-36) | 35 |
| 418.23 | 337.29 | Loss of HCOOH (-46) | 40 |
| 383.33 | 319.28 | Secondary water loss | 30 |
Fragmentation Mechanisms
The fragmentation behavior of Eplerenone-d3 follows established patterns for steroid compounds under electrospray ionization conditions. The primary fragmentation pathway involves the elimination of neutral water molecules from hydroxyl groups, particularly at the 17α-position. The deuterium labeling at the methyl ester position remains intact throughout the major fragmentation pathways, maintaining the mass differential necessary for internal standard applications [4] [13].
Optimization of MS/MS Parameters
The tandem mass spectrometry parameters have been optimized to maximize sensitivity while maintaining selectivity. Source parameters including capillary voltage, desolvation temperature, and gas flow rates have been systematically evaluated to achieve optimal ionization efficiency. Collision energies have been optimized for each transition to maximize product ion intensity while minimizing interference from background noise [4] [12].
Matrix Effects and Method Validation
The UPLC-MS/MS method has been validated for matrix effects in various biological fluids, including human plasma and urine. The deuterated internal standard effectively compensates for matrix-induced ionization suppression or enhancement, providing accurate quantification across the validated concentration range [4] [12] [14].
The validated method demonstrates: